(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

Catalog No.
S3023052
CAS No.
1341120-12-4
M.F
C10H25N3
M. Wt
187.331
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

CAS Number

1341120-12-4

Product Name

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

IUPAC Name

1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine

Molecular Formula

C10H25N3

Molecular Weight

187.331

InChI

InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3

InChI Key

NVJOAINDJBJIKW-UHFFFAOYSA-N

SMILES

CCC(CN(C)CCCN(C)C)N

Solubility

not available

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C10H25N3C_{10}H_{25}N_3 and a molecular weight of 187.33 g/mol. It is categorized as a tertiary amine and is structurally notable for its incorporation of both primary and secondary amine functionalities. This compound is characterized by a branched structure that includes a butyl group and a dimethylamino group, which contributes to its unique chemical properties.

Typical of amines, such as:

  • Alkylation Reactions: The dimethylamino group can act as a nucleophile, allowing the compound to undergo alkylation with various electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
  • Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or amides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine exhibits biological activity that may include:

  • Antimicrobial Properties: Similar amines have been studied for their potential antimicrobial effects, suggesting this compound may also exhibit such properties.
  • Skin Irritation Potential: As noted for related compounds like dimethylaminopropylamine, this compound may cause skin irritation, particularly in formulations where it acts as an ingredient.

Further studies are required to fully elucidate its biological effects.

The synthesis of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine can be achieved through several methods:

  • Michael Addition Reaction: This involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield the desired amine.
  • Reductive Amination: This method involves the reaction of an appropriate aldehyde or ketone with ammonia or an amine in the presence of reducing agents.
  • Amine Coupling Reactions: The compound can be synthesized by coupling two different amines under suitable conditions.

These methods are significant in producing the compound for both research and industrial applications.

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine has potential applications in various fields:

  • Surfactants: It can be used in the formulation of surfactants for personal care products due to its ability to create stable emulsions and foams.
  • Pharmaceuticals: Its reactivity makes it a candidate for use in drug synthesis, particularly in creating new therapeutic agents.
  • Polymer Chemistry: The compound can be utilized in synthesizing polymers and resins, enhancing their properties through amine functionality.

Interaction studies involving (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine focus on its reactivity with biological systems and other chemical entities. Key areas of interest include:

  • Reactivity with Biological Molecules: Understanding how this compound interacts with proteins or nucleic acids can provide insights into its potential pharmacological effects.
  • Compatibility with Other Ingredients: In formulations, studying its compatibility with other surfactants or active ingredients is crucial for product stability and efficacy.

Several compounds share structural similarities with (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
DimethylaminopropylamineContains a propyl chainKnown as a skin irritant; used in cosmetics
3-(Dimethylamino)propylamineSimple chain structureUsed as an intermediate in various syntheses
N,N-DimethylaminopropionamideContains amide functionalityUtilized in pharmaceutical applications

These comparisons highlight the unique branching and functional groups present in (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine, setting it apart from other similar compounds.

XLogP3

0.7

Dates

Modify: 2024-04-14

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